Lipophilicity Reduction: LogD Comparison vs. Monocyclic Boc-Piperidine-Methanol
The target compound exhibits a lower predicted distribution coefficient (LogD ~0.91) compared to the monocyclic analog (R)-1-Boc-3-(hydroxymethyl)piperidine (LogD 1.53) . This reduction in lipophilicity is a direct consequence of the spirocyclic oxa-aza scaffold introducing additional polarity and hydrogen-bond acceptor capacity from the tetrahydropyran oxygen .
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD ~0.91 (predicted) |
| Comparator Or Baseline | (R)-1-Boc-3-(hydroxymethyl)piperidine: LogD 1.53 |
| Quantified Difference | ΔLogD ≈ -0.62 log units (lower lipophilicity for the target compound) |
| Conditions | In silico prediction based on ChemSpider/ACD Labs data |
Why This Matters
A lower LogD correlates with improved aqueous solubility and potentially reduced off-target binding due to lower non-specific lipophilic interactions, which is a critical advantage in early-stage drug discovery screening cascades for selecting lead-like building blocks.
- [1] Oxa-spirocycles: synthesis, properties and applications. PMC, 2021. View Source
